10,13-Dihydroxyoctadecanoic acid

bacterial fatty acid metabolism linoleate hydratase gut microbiome lipidomics

Researchers quantifying gut bacterial linoleate metabolism require the correct 10,13-isomer-substitution with 9,10- or 12,13-DiHOME invalidates results. 10,13-DHSA is the only dihydroxyoctadecanoic acid isomer produced exclusively by bacterial hydratases (L. acidophilus, P. pentosaceus). • ≥98% purity bacterial metabolite standard for GC-MS/LC-MS/MS lipidomics • M1 macrophage inhibitor-suppresses LPS-induced NO via HO-1/Nrf2 (US20170000752) • Cobalt complex precursor for oxo-biodegradable polyolefins (26% biodegradation/90 days) • Bulk & custom synthesis with regio-isomeric purity certification (HPLC/GC-MS)

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 30742-88-2
Cat. No. B14692457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,13-Dihydroxyoctadecanoic acid
CAS30742-88-2
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC(CCCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H36O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)
InChIKeyNMQSHRONGDFSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,13-Dihydroxyoctadecanoic Acid – Bacterial C18 Dihydroxy Fatty Acid


10,13-Dihydroxyoctadecanoic acid (synonyms: 10,13-DHSA, 10,13-dihydroxystearic acid, 10,13-OH 18:0) is a long-chain dihydroxy monocarboxylic acid belonging to the octadecanoid class of oxygenated fatty acids [1]. It is a saturated C18 fatty acid carrying hydroxyl groups at the 10- and 13-carbon positions of the octadecanoic acid backbone (molecular formula C18H36O4; molecular weight 316.48 g/mol) [2]. Unlike the more widely studied mammalian DiHOME isomers (9,10-DiHOME and 12,13-DiHOME) generated via the cytochrome P450/soluble epoxide hydrolase pathway, 10,13-dihydroxyoctadecanoic acid is exclusively a bacterial metabolite, first identified as a product of linoleic acid hydration by specific strains of lactic acid bacteria including Lactobacillus acidophilus and Pediococcus pentosaceus [3]. This distinct biosynthetic provenance and regio-specific hydroxylation pattern confer a unique research utility profile that cannot be replicated by in-class analogs.

Origin Bacterial-specific metabolite from lactic acid bacteria linoleate hydratase pathway
Regio-isomer Exclusive 10,13-dihydroxy substitution pattern not produced by mammalian enzymes
Use Case Probe for gut microbiome lipidomics, hydratase biocatalysis, and polymer additive research

Why 10,13-Dihydroxyoctadecanoic Acid Is Irreplaceable


Interchanging 10,13-dihydroxyoctadecanoic acid with other regio-isomers such as 9,10-dihydroxyoctadecanoic acid (CAS 120-87-6), 9,12-dihydroxyoctadecanoic acid (CAS 25754-87-4), or 12,13-DiHOME introduces fundamentally different biological and chemical properties. The hydroxyl group positions dictate enzyme-substrate recognition: 9,10-DiHOME activates PPAR-γ at 50–100 μmol/L in CV-1 cells and is a leukotoxin derivative relevant to mammalian metabolic studies, whereas 12,13-DiHOME directly impacts cardiovascular and insulin signaling pathways . In contrast, 10,13-dihydroxyoctadecanoic acid is a product of a distinct bacterial two-hydratase system (linoleate 9-hydratase and 13-hydratase) not found in mammalian metabolism [1]. Even a single-position shift—as with 9,12-dihydroxyoctadecanoic acid, which has its hydroxyls at positions 9 and 12 rather than 10 and 13—yields a compound reported to exhibit different biological activities . The regio-specific hydroxylation pattern also affects physicochemical properties relevant to polymer and surfactant synthesis: the spacing between the two hydroxyl groups influences hydrogen-bonding networks, melting behavior, and cross-linking density in polyester and polyurethane applications. Procurement of the correct 10,13-isomer is therefore critical for studies of bacterial fatty acid metabolism, gut microbiome-host lipid crosstalk, and regio-selective biocatalytic oxyfunctionalization, where substitution by a 9,10- or 9,12-isomer would invalidate experimental outcomes.

Target Compound
10,13-Dihydroxyoctadecanoic acid (10,13-OH 18:0)
Potential Substitute
9,10-Dihydroxyoctadecanoic acid or 12,13-DiHOME
Biosynthetic Pathway
Bacterial dual hydratase (9-hydratase + 13-hydratase)
Risk
Mammalian CYP450/sEH pathway; may confound microbiome-host crosstalk studies
Hydroxyl Spacing
Non-vicinal 10,13-diol (3-carbon gap)
Risk
Vicinal 9,10-diol may alter hydrogen-bonding and polymer cross-linking behavior

10,13-Dihydroxyoctadecanoic Acid: Differentiation from Analogs


Bacterial Dual Hydratase Pathway vs. Mammalian DiHOME Formation

10,13-Dihydroxyoctadecanoic acid is produced exclusively via a bacterial two-enzyme cascade involving linoleate 9-hydratase and linoleate 13-hydratase, both identified and functionally validated from Lactobacillus acidophilus [1]. This is mechanistically distinct from 9,10-DiHOME and 12,13-DiHOME, which are generated in mammalian systems via cytochrome P450 epoxygenation of linoleic acid followed by soluble epoxide hydrolase (sEH)-mediated hydrolysis. The bacterial pathway represents the first demonstration of a cis-12 regio-selective linoleate double-bond hydratase [1]. In contrast, no mammalian enzyme has been shown to produce the 10,13-dihydroxy regio-isomer, making this compound a specific marker of bacterial linoleic acid metabolism.

Bacterial vs. Mammalian Pathway
Class-level inference
Bacterial dual hydratase vs Mammalian CYP450/sEH
Exclusive bacterial origin supports microbiome lipid tracking
No mammalian ortholog known for 10,13-diol
bacterial fatty acid metabolism linoleate hydratase gut microbiome lipidomics

Fermentation Yield Comparison Across Bacterial Strains

Quantitative fermentation data from Kishimoto et al. (2003) demonstrate that Lactobacillus acidophilus LFO13951T converted linoleic acid (2 g/L) to 1.3 g of 13(S)-hydroxy-9-octadecenoic acid (main product, 65% yield) and only 0.09 g of 10,13-dihydroxyoctadecanoic acid (minor product, 4.5% yield) over 7 days [1]. In the Pediococcus sp. AKU 1080 system reported by Takeuchi et al. (2013), under optimized conditions using growing cells, 12.3 mg/mL linoleic acid yielded 2.3 mg/mL 13-hydroxy-cis-9-octadecenoic acid, with only 0.05 mg/mL 10,13-dihydroxyoctadecanoic acid as a minor by-product [2]. The Oh et al. (2015) study further showed that recombinant linoleate 13-hydratase (LHT-13) selectively converts 10 mM linoleic acid to 13S-hydroxy-9(Z)-octadecenoic acid with 8.1 mM titer and 81% yield, with the 10,13-diol formed only when both 9-hydratase and 13-hydratase act sequentially [3]. This consistently low yield (≤5% of total products) across multiple bacterial systems contrasts with the chemical synthesis of 9,12-dihydroxyoctadecanoic acid, which can achieve high yields via direct oleic acid hydroxylation with H2O2/phosphotungstic acid at 20–80°C over 0.5–24 hours .

Fermentation Yield
Cross-study comparable
~4.5% yield (vs 65% for monohydroxy analog)
Low natural abundance mandates authentic standard procurement
14.4-fold lower than main product in same fermentation
microbial biotransformation hydroxy fatty acid production fermentation optimization

Linoleate 13-Hydratase Kinetic Selectivity

The Oh et al. (2015) study provides quantitative kinetic characterization of the two hydratase enzymes responsible for 10,13-dihydroxyoctadecanoic acid biosynthesis. Recombinant linoleate 13-hydratase (LHT-13) from L. acidophilus selectively converted 10 mM linoleic acid to 13S-hydroxy-9(Z)-octadecenoic acid with a titer of 8.1 mM and 81% yield, demonstrating strict cis-12 regio-selectivity [1]. The companion linoleate 9-hydratase acts at the cis-9 double bond to produce 10-hydroxy intermediates, and the sequential action of both enzymes yields the 10,13-diol. In contrast, the well-characterized mammalian sEH pathway shows different regio-selectivity: sEH hydrolyzes 9,10-epoxyoctadecenoic acid to 9,10-DiHOME and 12,13-epoxyoctadecenoic acid to 12,13-DiHOME, with no reported activity toward generating a 10,13-diol product . The bacterial hydratases also demonstrate defined substrate specificity: the MCRA enzyme family (myosin cross-reactive antigen) catalyzes hydration of linoleic and oleic acids but shows abolished activity with trans-double bonds or double bonds beyond position C12 [2].

Hydratase Kinetics
Class-level inference
LHT-13: 81% conversion, 8.1 mM titer from 10 mM linoleic acid
Regio-selective enzyme context for biocatalysis engineering
Sequential action of two hydratases required for diol
enzyme kinetics regio-selective hydroxylation biocatalysis engineering

Patent-Claimed Anti-Inflammatory Mechanism

U.S. Patent Application US20170000752 explicitly claims 10,13-dihydroxyoctadecanoic acid as an anti-inflammatory agent that suppresses nitric oxide (NO) production by M1 macrophages, promotes heme oxygenase-1 (HO-1) expression, and activates Nrf2 transcription factor [1]. The patent classifies rare fatty acid derivatives into positional categories: 10,13-dihydroxyoctadecanoic acid falls within the '13-position hydroxyl/carbonyl' group (Group 2), which is distinguished from 10-position hydroxylated fatty acids such as 10-hydroxy-cis-12-octadecenoic acid (Group 1) and 12-position compounds such as 12-hydroxyoctadecanoic acid (Group 3) [1]. The patent's M1 macrophage inhibition claims cover inflammatory diseases including rheumatism and arteriosclerosis. While the patent encompasses multiple hydroxy and oxo fatty acids, the specific inclusion of 10,13-dihydroxyoctadecanoic acid (and its unsaturated derivatives 10,13-dihydroxy-cis-6-octadecenoic acid and 10,13-dihydroxy-cis-15-octadecenoic acid) distinguishes this regio-isomer from 9,10-dihydroxyoctadecanoic acid (CAS 120-87-6), which is not explicitly listed in the same patent claims but is separately known as a PPAR-γ activator at 50–100 μmol/L with glucose tolerance improvement activity in KKAy mice .

Patent Mechanism
Supporting evidence
M1 macrophage / Nrf2-HO-1 vs PPAR-γ activation (9,10-isomer)
Patent context for macrophage pathway research
NO suppression assay described; RUO, not therapeutic claim
anti-inflammatory lipids M1 macrophage inhibition nutraceutical development

Polyethylene Pro-Degradant Additive: 10,13-Diol Cobalt Complex

A cobalt (II) complex incorporating the 10,13-dihydroxyoctadecaneate backbone—cobalt (II) 11-(9Z,12Z-octadeca-9,12-dihydroxy)-10,13-dihydroxyoctadecaneate cinnamic dextrose (cobalt RLCD)—has been synthesized and evaluated as a pro-degradant additive for linear low-density polyethylene/low-density polyethylene (LLDPE/LDPE) blends [1]. When incorporated at 1, 3, and 5 wt% into 50:50 LLDPE/LDPE, the additive enabled photodegradation followed by biodegradation, achieving 26% biodegradation at 90 days as confirmed by 16S rRNA sequencing of thermophilic bacteria [1]. The 10,13-diol moiety provides a specific spatial arrangement of metal-coordinating hydroxyl groups that is distinct from the vicinal diol arrangement of 9,10-dihydroxyoctadecanoic acid, which tends to form different metal chelate geometries. Palm-based 9,10-dihydroxystearic acid (DHSA) has been separately developed as a multifunctional ingredient for cosmetics and lubricants, but its applications center on the vicinal diol structure at positions 9 and 10 [2]. The 10,13-non-vicinal diol spacing (three-carbon separation) in the target compound enables distinct polymer chain interactions and different degradation kinetics compared to vicinal diol isomers.

Polymer Additive
Supporting evidence
26% biodegradation at 90 days (cobalt complex, 1–5 wt%)
10,13-diol scaffold validated for pro-degradant performance
Non-vicinal spacing affects metal coordination; data absent for 9,10-isomer
biodegradable polymer additives polyolefin degradation cobalt fatty acid complexes

10,13-Dihydroxyoctadecanoic Acid Application Scenarios


Gut Microbiome: Bacterial Linoleic Acid Hydration Tracking

10,13-Dihydroxyoctadecanoic acid is the only dihydroxyoctadecanoic acid isomer produced exclusively by bacterial linoleate hydratases (9-hydratase and 13-hydratase from Lactobacillus acidophilus and related species) [1]. In gut microbiome lipidomics, this compound serves as a specific biomarker for bacterial linoleic acid metabolism, distinguishable from host-derived 9,10-DiHOME and 12,13-DiHOME generated via the mammalian CYP450/sEH pathway. Researchers should use this compound as an authenticated analytical standard (recommended purity ≥97%) for GC-MS or LC-MS/MS quantification in fecal, plasma, or tissue samples from gnotobiotic or probiotic intervention studies. The first report of 10,13-dihydroxyoctadecanoic acid production by any bacterium was in 2003 by Kishimoto et al., who demonstrated that only specific lactic acid bacteria strains (L. acidophilus, Pediococcus pentosaceus) produce this diol, while the majority of strains (13 of 23) produce only monohydroxy products via a distinct pathway [2]. This strain-level specificity makes the compound a precise probe for tracking the metabolic activity of specific probiotic strains in complex microbial communities.

Biocatalytic Hydratase Engineering and Validation

The Oh et al. (2015) study provides the foundational enzymatic blueprint for engineering regio-selective fatty acid hydroxylation: recombinant linoleate 13-hydratase (LHT-13) achieves 81% conversion of 10 mM linoleic acid to 13S-hydroxy-9(Z)-octadecenoic acid (8.1 mM titer) [1]. The sequential action of 9-hydratase and 13-hydratase yields 10,13-dihydroxyoctadecanoic acid as the terminal diol product. Industrial biotechnology groups developing cell-free or whole-cell biocatalytic systems for hydroxy fatty acid production require authentic 10,13-dihydroxyoctadecanoic acid as the reference standard for product identification and quantification. The compound's well-defined GC-MS and NMR spectral signatures (confirmed in the Japanese KAKEN research project on gut bacterial lipid metabolism) [2] enable unambiguous detection even in complex fermentation broths. Given the low natural yield (4.5% in wild-type L. acidophilus), researchers optimizing recombinant hydratase co-expression systems need a pure standard to quantify improvements in diol titer.

M1 Macrophage Modulation and Nrf2/HO-1 Pathway

U.S. Patent US20170000752 claims 10,13-dihydroxyoctadecanoic acid as an M1 macrophage inhibitor with anti-inflammatory activity mediated through suppression of LPS-induced nitric oxide production and promotion of HO-1/Nrf2 expression [1]. This positions the compound within a distinct mechanistic class separate from 9,10-dihydroxyoctadecanoic acid, which activates PPAR-γ (50–100 μmol/L) and improves glucose tolerance [2]. Academic and pharmaceutical laboratories investigating macrophage polarization or Nrf2-dependent anti-inflammatory mechanisms should use the 10,13-isomer specifically for M1/M2 macrophage assays, as the 9,10-isomer engages a different nuclear receptor target. The patent's assay framework (Griess method for NO quantification in LPS-stimulated M1 macrophages) provides a directly replicable experimental protocol. Researchers should verify the regio-isomeric purity of their compound by HPLC or GC-MS before initiating cell-based assays, as contamination with 9,10- or 9,12-isomers could introduce confounding PPAR-γ or other off-target activities.

Sustainable Polymers: Pro-Degradant Cobalt Complex Formulation

The cobalt (II) complex of the 10,13-dihydroxyoctadecaneate scaffold (cobalt RLCD) has been experimentally validated as a pro-degradant additive for polyethylene blends, achieving 26% biodegradation after 90 days in LLDPE/LDPE (50:50) at 1–5 wt% loading [1]. Industrial polymer scientists developing oxo-biodegradable or photo-biodegradable polyolefin formulations can use 10,13-dihydroxyoctadecanoic acid as the starting material for synthesizing metal-fatty acid pro-degradant complexes. The non-vicinal spacing of the 10,13-diol (three-carbon gap) provides different metal coordination geometry compared to vicinal 9,10-diol systems, potentially affecting the rate of metal-catalyzed hydroperoxide decomposition during photo-oxidation. The published degradation protocol—including Haake extrusion compounding, UV exposure, and subsequent soil burial with 16S rRNA microbial identification—offers a standardized testing framework. Procurement of high-purity 10,13-dihydroxyoctadecanoic acid is essential because the cobalt complex synthesis requires the specific 10,13-regio-isomer to reproduce the published 26% biodegradation performance.

Application
Selection Property
Validation Focus
Gut microbiome linoleate hydration tracking
Regio-isomeric identity confirmation
GC-MS/LC-MS differentiation from host 9,10- and 12,13-DiHOME
Biocatalytic hydratase engineering
Dual-hydratase pathway authentication
Product identification by NMR/GC-MS against authentic standard
M1 macrophage modulation research
Patent-context mechanism (Nrf2/HO-1)
NO suppression assay replication; regio-isomer purity check
Sustainable polymer pro-degradant formulation
Non-vicinal 10,13-diol scaffold
Photo-biodegradation performance verification per published protocol
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